
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide
Description
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a phenoxyethyl group
Properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c23-16(18-11-12-24-15-9-5-2-6-10-15)13-25-17-19-20-21-22(17)14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVJJRAJHVWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)NCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile. The cyclohexyl group is then introduced through a substitution reaction. The final step involves the formation of the acetamide linkage by reacting the intermediate with 2-phenoxyethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a role in binding to these targets, while the phenoxyethyl group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide: This compound is similar in structure but has a nitrophenyl group instead of a phenoxyethyl group.
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide: This compound features a trifluoromethylphenyl group, which could impart different chemical and biological properties.
Uniqueness
The uniqueness of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, is noteworthy due to its potential for forming stable complexes with metal ions and its role in medicinal chemistry.
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